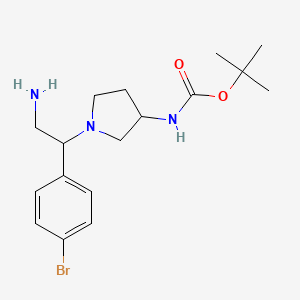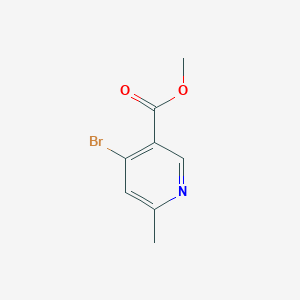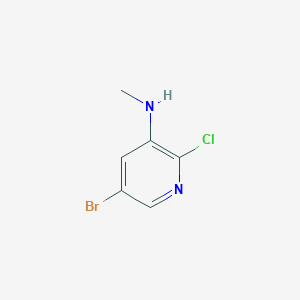
3,5-二氯-2-甲基吡嗪
描述
3,5-Dichloro-2-methylpyrazine is a compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds featuring a six-membered ring with two nitrogen atoms opposite each other. Although the specific compound 3,5-Dichloro-2-methylpyrazine is not directly studied in the provided papers, related compounds with similar structures have been investigated for various properties and applications, such as photo-polymerizability, fluorescence, and potential use in non-linear optical materials .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves reactions with various reagents to introduce different functional groups. For instance, the reaction of 2,3-dicyano-5-methylpyrazine derivatives with arylaldehydes produced new fluorescent styryl dyes . Similarly, the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines yielded mono-substituted or bis-substituted products, which were evaluated for their non-linear optical properties and biological activity . These methods could potentially be adapted for the synthesis of 3,5-Dichloro-2-methylpyrazine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is crucial in determining their physical and chemical properties. For example, the crystal and molecular structure of 2,5-distyrylpyrazine showed that the molecules are not planar and form an almost parallel plane-to-plane stack, which is significant for its photo-polymerizability . The structure of 2,5-dichloro-3-methoxypyrazine was determined by X-ray diffraction, revealing a monoclinic space group and bond distances and angles consistent with literature values . These findings provide insights into how substituents like chlorine and methyl groups might affect the geometry and stacking behavior of 3,5-Dichloro-2-methylpyrazine.
Chemical Reactions Analysis
Pyrazine derivatives undergo various chemical reactions that modify their properties. For instance, the reaction of 2,5-diamino-3,6-dicyanopyrazine with different reagents led to shifts in fluorescence and changes in quantum yield, depending on the nature of the substituents . These reactions demonstrate the reactivity of the amino and cyano groups in pyrazine derivatives, which could be relevant for the chemical behavior of 3,5-Dichloro-2-methylpyrazine when subjected to similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The extended π-conjugated systems and intramolecular charge-transfer chromophoric systems in styryl dyes derived from pyrazine derivatives contribute to their strong fluorescence and solvatochromism . The crystal structures of various pyrazine-containing compounds, such as 3,5-di-tert-butylpyrazole hydrochloride and metal complexes with pyrazole-derived ligands, provide information on their self-assembly and coordination properties . These properties are essential for understanding the behavior of 3,5-Dichloro-2-methylpyrazine in different environments and for potential applications in materials science and biology.
科学研究应用
合成和分析
- 稳定同位素稀释分析: 3,5-二氯-2-甲基吡嗪用于合成氘标记的烷基吡嗪,用于准确定量食品基质中的香气成分 (Fang & Cadwallader, 2013)。
- 晶体结构分析: 甲基取代的吡嗪,包括 3,5-二氯-2-甲基吡嗪的衍生物,被分析其晶体和分子结构,重点是甲基隧穿和振动光谱 (Rok 等人,2018)。
- 绿色合成方法: 研究探索了合成 2-羟甲基-5-甲基吡嗪等与 3,5-二氯-2-甲基吡嗪密切相关的化合物的有效且环保的方法 (Song 等人,2017)。
化学性质和反应
- 合成药物中间体: 合成 5-甲基吡嗪-2-羧酸(一种关键的药物中间体)的研究涉及化学和电化学合成等方法,与 3,5-二氯-2-甲基吡嗪相关 (Bai, 2013)。
- 配位化合物: 对 Fe(II) 和 Co(II) 硫氰酸盐配位化合物的研究包括与 2-甲基吡嗪(一种相关化合物)的反应,以了解配位聚合物和磁性的形成 (Wöhlert 等人,2013)。
先进材料应用
- 配合物的分子动力学: 对与 3,5-二氯-2-甲基吡嗪相关的四甲基吡嗪配合物中甲基的动力学和结构的研究,对于理解分子相互作用非常重要 (Piecha-Bisiorek 等人,2014)。
- 混合金属配位聚合物: 使用甲基吡嗪衍生物制备 Cu(II)-Ag(I) 混合金属配位聚合物证明了这些化合物在新材料应用中的潜力 (Dong 等人,2000)。
其他应用
- 缓蚀: 吡嗪衍生物,如 2-甲基吡嗪,被研究其作为缓蚀剂的潜力,表明 3,5-二氯-2-甲基吡嗪的可能应用领域 (Obot & Gasem, 2014)。
- 晶体生长和设计: 涉及甲基吡嗪衍生物的晶体生长研究有助于理解晶体结构相互作用和设计,与 3,5-二氯-2-甲基吡嗪的使用相关 (Babu & Nangia, 2006)。
安全和危害
属性
IUPAC Name |
3,5-dichloro-2-methylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-5(7)9-4(6)2-8-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXFTSUECGCLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717224 | |
| Record name | 3,5-Dichloro-2-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methylpyrazine | |
CAS RN |
89284-38-8 | |
| Record name | 3,5-Dichloro-2-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-2-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030284.png)







![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B3030297.png)




![(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid](/img/structure/B3030304.png)